(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride
Description
(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride (CAS [23655-65-4]) is a chiral organic compound featuring a benzoate ester substituted at the 3-position with a piperidin-2-yl group, stabilized as a hydrochloride salt. The (R)-configuration at the piperidine ring’s stereocenter confers distinct stereochemical properties, influencing its interactions in biological or catalytic systems.
Properties
IUPAC Name |
methyl 3-[(2R)-piperidin-2-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZABVTYQZJYCG-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H]2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Esterification: The piperidine derivative is then esterified with methyl benzoate under acidic or basic conditions to form the desired ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride has been explored for its potential therapeutic properties:
- Dopamine Receptor Modulation : Research indicates that compounds with similar structures can selectively bind to dopamine receptors, essential for treating neurological disorders such as schizophrenia and depression. For instance, studies have shown that related piperidine derivatives exhibit selective binding to D3 dopamine receptors, suggesting potential applications in neuropharmacology .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, it showed significant antiproliferative effects against ovarian cancer cells with IC50 values ranging from 31.5 µM to 43.9 µM .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It is utilized in the synthesis of more complex molecules and as a reagent for various organic reactions, including nucleophilic substitutions and esterifications.
- Chemical Transformations : The compound can undergo oxidation and reduction reactions, facilitating the formation of carboxylic acids or alcohols, respectively. This versatility makes it valuable in synthetic pathways for developing new pharmaceuticals.
Data Tables
| Application Area | Biological Activity | IC50 Values | Target Receptor/Enzyme |
|---|---|---|---|
| Medicinal Chemistry | Antiproliferative (OVCAR-3) | 31.5 µM | MAGL |
| Antiproliferative (COV318) | 43.9 µM | MAGL | |
| Neuropharmacology | Dopamine Receptor Modulation | Varies | D1/D2/D3 |
Case Study 1: Anticancer Activity
A study evaluated various benzoylpiperidine derivatives, including this compound, for their antiproliferative effects on ovarian cancer cell lines. Significant inhibition was observed at low micromolar concentrations, highlighting the potential of this compound as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research into related compounds has demonstrated their ability to selectively bind to dopamine receptors. These findings suggest that this compound may offer therapeutic benefits in treating neurological conditions while minimizing adverse effects compared to traditional antipsychotics.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers
- Methyl 3-(Piperidin-4-yl)Benzoate Hydrochloride (CAS [726185-54-2]): This positional isomer substitutes the piperidine at the benzoate’s 3-position but with the nitrogen in the 4-position of the piperidine ring.
(R)-Methyl 4-(Piperidin-2-yl)Benzoate (Ref: 10-F538175) :
The benzoate substitution at the 4-position (vs. 3-position) modifies molecular dipole moments and π-π stacking interactions, which are critical in drug design or material science applications .
Enantiomeric and Stereochemical Variants
Heterocyclic Ring Modifications
Substituent Variations
- Piperidin-4-ylmethyl Benzoate Hydrochloride (CAS [1220021-56-6]) :
A benzyl ether linkage instead of a direct ester (similarity: 0.89) introduces hydrolytic instability but may enhance lipophilicity .
Data Table: Key Structural Analogs and Properties
| Compound Name | CAS Number | Substituent Position | Heterocycle | Similarity Score | Key Structural Feature |
|---|---|---|---|---|---|
| (R)-Methyl 3-(Piperidin-2-yl)benzoate HCl | [23655-65-4] | 3-Benzoate, 2-piperidine | Piperidine | Reference | Chiral (R)-configuration |
| (S)-Methyl 3-(Piperidin-2-yl)benzoate HCl | [1391547-09-3] | 3-Benzoate, 2-piperidine | Piperidine | 0.85 | (S)-enantiomer |
| Methyl 3-(Piperidin-4-yl)benzoate HCl | [726185-54-2] | 3-Benzoate, 4-piperidine | Piperidine | 1.00 | Piperidine N-position change |
| (S)-Methyl 3-(Pyrrolidin-2-yl)benzoate HCl | [1381927-60-1] | 3-Benzoate, 2-pyrrolidine | Pyrrolidine | 0.82 | 5-membered ring |
| Piperidin-4-ylmethyl benzoate HCl | [1220021-56-6] | 4-Benzyl ether | Piperidine | 0.89 | Ether linkage |
Research Findings and Implications
- Stereochemical Impact : The (R)-configuration in the target compound may enhance binding affinity in chiral environments compared to its (S)-counterpart, as seen in receptor-ligand studies of analogous amines .
- Positional Isomerism : Substitution at the 3-position (vs. 4-) on the benzoate ring could influence electronic distribution, altering solubility and crystallization behavior .
Notes
- Computational similarity scores (e.g., 1.00 for [726185-54-2]) may reflect substructure matches rather than functional equivalence.
- Synthesis protocols for analogs (e.g., sulfuric acid reflux ) suggest shared methodologies, but optimization would depend on specific steric and electronic demands of the target compound.
This analysis synthesizes structural and computational data to highlight critical distinctions among analogs, emphasizing the need for targeted experimental studies to validate inferred properties.
Biological Activity
(R)-Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperidine ring attached to a benzoate moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways crucial for disease progression.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, similar to other piperidine derivatives known for their pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, benzoylpiperidine derivatives have shown significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds ranged from 19.9 µM to 75.3 µM, demonstrating their potential as therapeutic agents in oncology .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Benzoylpiperidine 18 | Breast (MDA-MB-231) | 19.9 |
| Benzoylpiperidine 18 | Ovarian (COV318) | 75.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating that modifications in the piperidine structure can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that specific substitutions on the piperidine ring can significantly alter the compound's potency and selectivity towards various biological targets.
- Hydroxyl Substitutions : Hydroxyl groups at specific positions have been associated with increased binding affinity to target receptors.
- Alkyl Chain Variations : Modifications in the alkyl chain length and branching can influence the lipophilicity and overall bioactivity.
Study on Anticancer Properties
In a recent study published in MDPI, researchers explored a series of piperidine derivatives, including this compound, assessing their effects on cancer cell proliferation. The study highlighted that compounds with optimal hydrophobic characteristics exhibited stronger interactions with cancer cell membranes, leading to enhanced cytotoxicity .
Study on Enzyme Inhibition
Another study focused on the enzyme inhibition profile of similar compounds, revealing that certain derivatives could effectively inhibit monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition was linked to potential therapeutic applications in pain management and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
